Rubidium-87

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

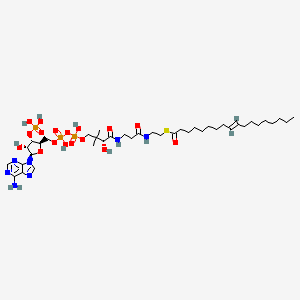

Rubidium-87 atom is the stable isotope of rubidium with relative atomic mass 86.909184, 27.9 atom percent natural abundance and nuclear spin 3/2.

Scientific Research Applications

Atom Chips and Quantum Computing

Rubidium-87 atoms have been utilized in the development of persistent supercurrent atom chips. These chips operate by trapping this compound atoms in an Ioffe-Pritchard potential generated by a supercurrent flowing in a loop circuit. This technology is significant for quantum computing and atomic physics experiments, as it allows for precise control of atomic movements and interactions (Mukai et al., 2007).

Bose-Einstein Condensates

This compound plays a critical role in the study of Bose-Einstein condensates (BECs). Researchers have successfully created state-selected this compound molecules at rest in a dilute BEC using coherent free-bound stimulated Raman transitions. This technique enables precise measurement of molecule-condensate interactions and is crucial for advancing the understanding of quantum phenomena and molecular binding energies (Wynar et al., 2000).

Magnetic Resonance Spectroscopy

This compound is also significant in magnetic resonance spectroscopy. For example, it has been used in nuclear magnetic resonance (NMR) studies to measure potassium fluxes across membranes in biological systems. The NMR characteristics of this compound provide a basis for understanding the interactions and movements of ions within biological tissues, offering insights into cellular processes (Steward et al., 1991).

Optical Filtering and Spectroscopy

The isotopic mixture of natural rubidium, including this compound, has been studied for its application in Faraday-Zeeman optical filtering. Understanding the transmission, frequency shift, and bandwidth of Rb 780 nm Faraday-Zeeman optical filters is crucial for applications in atomic and laser physics (Peng & Ji, 1996).

Geochronology

This compound is used for radiometric dating, particularly through the Rubidium-Strontium method. This method is essential for determining the age of rocks and minerals, thus providing valuable information for geological and environmental studies. It leverages the decay of this compound to Strontium-87 to estimate the age of geological samples (Faure & Powell, 1972).

Navigation Systems

This compound quantum frequency standards are critical in satellite navigation systems. They provide a stable reference for time and frequency measurements, enhancing the accuracy and reliability of navigational systems (Valov et al., 2019).

Properties

IUPAC Name |

rubidium-87 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Rb/i1+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLNJRXAVVLDKE-NJFSPNSNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Rb] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[87Rb] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Rb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930629 |

Source

|

| Record name | (~87~Rb)Rubidium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.90918053 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13982-13-3 |

Source

|

| Record name | Rubidium, isotope of mass 87 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013982133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~87~Rb)Rubidium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7Z)-2-amino-4-(2-chlorophenyl)-7-[(2-chlorophenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile](/img/structure/B1240438.png)

![[(5Z,8E,13Z)-12-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1240448.png)

![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2,4-triol](/img/structure/B1240449.png)

![(E)-7-[(1S,4R,5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B1240460.png)